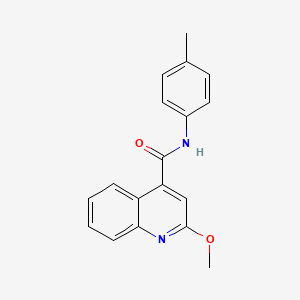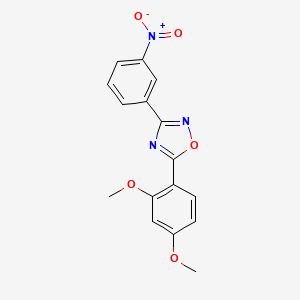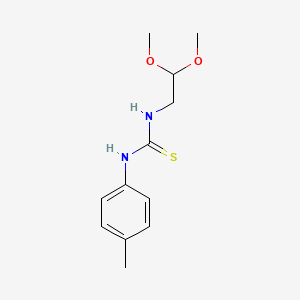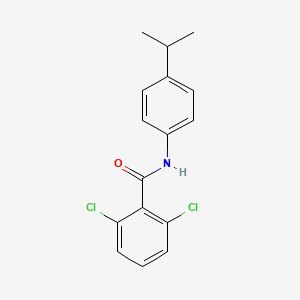
2-(isobutyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isobutyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid is a chemical compound that belongs to the class of thiophene-carboxylic acids. It has been studied extensively in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(isobutyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid involves the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the development of cancer.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(isobutyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid have been extensively studied. It has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis (cell death) in cancer cells and inhibit cell proliferation. Additionally, it has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(isobutyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to improve insulin sensitivity. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(isobutyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid. These include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are areas of future research.
Méthodes De Synthèse
The synthesis of 2-(isobutyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid involves the reaction between 4-methoxybenzaldehyde, isobutyric anhydride, and thiophene-3-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including acylation, nucleophilic addition, and cyclization, to yield the final product.
Applications De Recherche Scientifique
2-(isobutyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-9(2)14(18)17-15-13(16(19)20)12(8-22-15)10-4-6-11(21-3)7-5-10/h4-9H,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXHTEHVHNXVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5818607.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5818610.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5818622.png)



![5-[5-(2-thienyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5818650.png)
![3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5818652.png)


![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)